6-Acetylthiohexanoic acid
Description
Contextual Significance of Thioester-Containing Carboxylic Acids in Modern Chemical Synthesis
Thioester-containing carboxylic acids are a versatile class of organic compounds that have found broad applications in modern chemical synthesis. Their utility stems from the unique reactivity of the thioester group. Thioesters are crucial intermediates in various biosynthetic pathways, including the formation of fatty acids and polyketides. researchgate.net
In synthetic chemistry, thioacids and their derivatives are recognized as effective acylating agents under mild conditions. nih.gov This property has led to the development of new methods for creating amide bonds, which are fundamental in peptide synthesis. nih.gov Furthermore, the selective reactivity of thioesters allows for their use in bioconjugation, enabling the stable linking of molecules to proteins. The development of methods for the direct conversion of carboxylic acids to thioesters continues to be an active area of research, aiming to provide more efficient and practical synthetic routes. researchgate.netnih.gov
The thioester functional group is a privileged structural motif in the synthesis of pharmaceuticals, highlighting its importance in medicinal chemistry. nsf.gov Recent advancements have focused on transition-metal-catalyzed decarbonylative processes that utilize carboxylic acids as precursors for cross-coupling reactions, further expanding the synthetic utility of thioester-containing compounds. nsf.govrsc.org
Overview of Academic Research Trajectories for 6-Acetylthiohexanoic Acid
Academic research involving this compound has primarily focused on its application in biotechnology and materials science. A significant area of investigation is its use as a precursor for the biosynthesis of functionalized polyhydroxyalkanoates (PHAs), specifically a type of PHA known as PHACOS. chemicalbook.comresearchgate.net PHAs are biodegradable polyesters produced by microorganisms and are considered promising alternatives to conventional plastics. csic.es
Researchers have explored using this compound in fermentation processes with bacteria like Pseudomonas putida to produce PHACOS, a polymer with thioester side chains. google.comcsic.es These functionalized polymers exhibit novel properties, including antimicrobial activity against pathogens like methicillin-resistant Staphylococcus aureus (MRSA). csic.esnih.gov Studies have investigated optimizing the production of these polymers by manipulating fermentation conditions and using genetically engineered bacterial strains. csic.esgoogle.com
Another research trajectory involves the use of this compound in the synthesis of novel coordination complexes, particularly single-molecule magnets (SMMs). rsc.org These are individual molecules that exhibit magnetic hysteresis, a property traditionally associated with bulk magnets. The thioester group in this compound provides a functional handle for creating new SMMs with potential applications in molecular spintronics and quantum computing. rsc.orgamazonaws.comresearchgate.net Research in this area focuses on synthesizing and characterizing the magnetic properties of these manganese-based SMMs. rsc.orgresearchgate.net
The synthesis of this compound itself and its derivatives is also a subject of study, with methods being developed to improve yield and purity. The compound's reactivity, particularly the ability of the thioester group to react selectively with thiols, is a key aspect of its utility in creating bioconjugates for applications such as antibody production.
Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 80441-57-2 |
| Molecular Formula | C₈H₁₄O₃S |
| Molecular Weight | 190.26 g/mol sigmaaldrich.comscbt.com |
| IUPAC Name | 6-acetylsulfanylhexanoic acid |
| Density | 1.144 g/mL at 25 °C sigmaaldrich.comchemicalbook.com |
| Refractive Index | n20/D 1.491 sigmaaldrich.comchemicalbook.com |
| pKa | 4.73±0.10 (Predicted) guidechem.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
80441-57-2 |
|---|---|
Molecular Formula |
C8H14O3S |
Molecular Weight |
190.26 g/mol |
IUPAC Name |
6-acetylsulfanylhexanoic acid |
InChI |
InChI=1S/C8H14O3S/c1-7(9)12-6-4-2-3-5-8(10)11/h2-6H2,1H3,(H,10,11) |
InChI Key |
PIFIISOIFYMVLS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SCCCCCC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 6 Acetylthiohexanoic Acid
Established Chemical Synthetic Pathways for 6-Acetylthiohexanoic Acid
The principal methods for synthesizing this compound involve direct thioesterification of hexanoic acid derivatives or acetylation of 6-mercaptohexanoic acid.
Thioesterification Strategies from Hexanoic Acid Derivatives
A prevalent strategy for synthesizing this compound is the thioesterification of a hexanoic acid derivative, typically a 6-halo-substituted version. This method involves a nucleophilic substitution reaction where a thioacetate (B1230152) salt displaces the halide.
One documented procedure involves the reaction of 6-bromohexanoic acid with potassium thioacetate. beilstein-journals.org The reaction is typically performed in a polar aprotic solvent, such as dimethylformamide (DMF), under an inert nitrogen atmosphere to prevent unwanted side reactions. beilstein-journals.org The process is initiated at a reduced temperature (e.g., 0°C) and then allowed to warm to room temperature and stir overnight to ensure the reaction proceeds to completion. beilstein-journals.org This pathway has been reported to achieve yields greater than 80%. beilstein-journals.org
Table 1: Reaction Parameters for Thioesterification of 6-Bromohexanoic Acid
| Parameter | Details | Source(s) |
| Starting Material | 6-Bromohexanoic acid | beilstein-journals.org |
| Reagent | Potassium thioacetate | beilstein-journals.org |
| Solvent | Dimethylformamide (DMF) | beilstein-journals.org |
| Atmosphere | Inert (Nitrogen) | beilstein-journals.org |
| Temperature | 0°C to Room Temperature | beilstein-journals.org |
| Yield | >80% | beilstein-journals.org |
Acetylation of 6-Mercaptohexanoic Acid
An alternative synthetic route is the direct acetylation of 6-mercaptohexanoic acid. This method capitalizes on the reactivity of the thiol group, which is acetylated to form the desired thioester.
A specific protocol for this conversion involves dissolving 6-mercaptohexanoic acid in a solvent mixture, such as 1:1 glacial acetic acid and dichloromethane, and cooling the solution on ice. rsc.org An acetylating agent, acetyl chloride, is then added dropwise. rsc.orgnih.gov The reaction is subsequently warmed to room temperature and stirred for an extended period, typically 24 hours, to drive the formation of the thioester. rsc.org This method has been shown to be highly efficient, achieving a near-quantitative yield of 99%. rsc.org
Table 2: Reaction Parameters for Acetylation of 6-Mercaptohexanoic Acid
| Parameter | Details | Source(s) |
| Starting Material | 6-Mercaptohexanoic acid | rsc.orgnih.gov |
| Reagent | Acetyl chloride | rsc.orgnih.gov |
| Solvent | 1:1 Glacial acetic acid:Dichloromethane | rsc.org |
| Temperature | Ice bath (0°C) to Room Temperature | rsc.org |
| Reaction Time | 24 hours | rsc.org |
| Yield | 99% | rsc.org |
Utilization of Thioester-Carboxylate Ligands
While primarily a synthetic target, this compound itself is utilized as a functional thioester-carboxylate ligand in coordination chemistry. In this capacity, it is used to synthesize more complex molecular structures, such as hexametallic manganese(III) single-molecule magnets (SMMs). researchgate.net In these syntheses, the 6-acetylthiohexanoate (6-atha) ligand coordinates to metal centers, functionalizing the resulting complex with its thioester group. researchgate.net This demonstrates the compound's utility in creating advanced materials with specific magnetic properties. researchgate.net
Optimization of Reaction Conditions and Process Parameters
To maximize the output and purity of this compound, careful control over reaction conditions is essential. Factors such as solvent choice, temperature, and reaction atmosphere play a critical role in the efficiency of the synthesis.
Influence of Temperature, Solvent Systems, and Catalysts on Reaction Yield
The choice of solvent is a key parameter in the synthesis of this compound. Polar aprotic solvents like dimethylformamide (DMF) are commonly used for thioesterification reactions involving halo-substituted hexanoic acids, facilitating the nucleophilic attack by the thioacetate ion. beilstein-journals.org For other C-S bond-forming reactions, such as carbonylative S-cyclization processes, the solvent can dramatically alter the course of the reaction. pubcompare.ai
Temperature is another critical variable. Syntheses are often initiated at 0°C to control the initial exothermic reaction before being allowed to proceed at room temperature. beilstein-journals.orgrsc.org While general thioester synthesis can sometimes be performed at elevated temperatures (e.g., 80°C), this may lead to decreased efficiency depending on the specific pathway. rsc.org
Table 3: Factors Influencing Synthesis of Thioesters
| Factor | Influence and Examples | Source(s) |
| Solvent | Polar aprotic solvents (e.g., DMF) are effective for thioesterification. The choice of solvent can change the reaction course. | beilstein-journals.orgpubcompare.ai |
| Temperature | Reactions are often initiated at 0°C and proceed at room temperature. Higher temperatures (e.g., 80°C) may be used but can reduce efficiency. | beilstein-journals.orgrsc.orgrsc.org |
| Catalyst | Metal-catalyzed reactions (e.g., using Pd(II)) are an established pathway for C-S bond formation, offering high selectivity. | pubcompare.ai |
Considerations for Achieving High Synthesis Efficiency
High synthesis efficiency is paramount for both laboratory-scale and potential industrial production. A key consideration is the prevention of side reactions, particularly oxidation. Performing the synthesis under an inert atmosphere, such as nitrogen, is a common practice to protect sensitive reagents and intermediates. beilstein-journals.org This is especially important when working with thiols or thioacetate salts, which can be susceptible to oxidation. Adherence to such protocols has been shown to result in high yields, often exceeding 80-90%. beilstein-journals.orgrsc.org
Purification and Isolation Techniques for Research Applications
The purification and isolation of this compound are critical steps in its synthesis to ensure high purity for research and downstream applications. The selection of the purification method depends on the scale of the synthesis and the nature of the impurities present.
Chromatographic Separation Methods (e.g., Silica (B1680970) Gel Chromatography)
Silica gel column chromatography is a widely employed technique for the purification of this compound on a laboratory scale. amazonaws.comwustl.edu This method separates compounds based on their differential adsorption to the stationary phase (silica gel) and their solubility in the mobile phase (eluent). wustl.edu
For this compound, a common approach involves dissolving the crude product in a suitable solvent and loading it onto a column packed with silica gel. amazonaws.comwustl.edu The choice of eluent system is crucial for achieving effective separation. A typical eluent system for this compound is a mixture of chloroform (B151607) and methanol. amazonaws.com The polarity of the eluent is often gradually increased to facilitate the elution of the target compound.
It is important to note that silica gel is slightly acidic, which can potentially cause the degradation of acid-labile compounds. kanto.co.jpnih.gov While this compound itself is an acid, careful monitoring of the purification process is necessary to prevent any unwanted side reactions. chemicalbook.com In cases where acid sensitivity is a concern, the silica gel can be neutralized by treatment with a solution like sodium bicarbonate. nih.gov
The effectiveness of the separation is monitored by techniques such as thin-layer chromatography (TLC), which allows for the visualization of the different components of the mixture. google.com Fractions containing the purified this compound are then collected and the solvent is removed, typically by rotary evaporation, to yield the purified product.
Table 1: Parameters for Silica Gel Chromatography of this compound
| Parameter | Description |
| Stationary Phase | Silica gel (200-300 mesh is common for flash chromatography) rsc.org |
| Mobile Phase (Eluent) | A mixture of solvents, often starting with a non-polar solvent and gradually increasing polarity. A common system is Chloroform (CHCl3). amazonaws.com |
| Sample Preparation | The crude this compound is dissolved in a minimal amount of a suitable solvent before loading onto the column. |
| Elution Technique | Gradient elution (gradually increasing the polarity of the mobile phase) or isocratic elution (using a constant mobile phase composition) can be used. |
| Monitoring | Thin-Layer Chromatography (TLC) is used to track the separation and identify fractions containing the pure product. google.com |
Recrystallization Protocols
Recrystallization is another powerful technique for purifying solid compounds, including this compound. This method relies on the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
For the recrystallization of a related acetylthio-containing compound, (S)-2-[(acetylthio)methyl]benzenepropionic acid, acetonitrile (B52724) has been successfully used. google.com A general protocol would involve dissolving the crude this compound in a minimal amount of a hot solvent. The hot, saturated solution is then allowed to cool slowly. As the solution cools, the solubility of the this compound decreases, leading to the formation of crystals, while impurities remain dissolved in the solvent.
The crystals are then collected by filtration, washed with a small amount of cold solvent to remove any adhering impurities, and dried. The purity of the recrystallized product can be assessed by its melting point and spectroscopic techniques. Multiple recrystallizations may be necessary to achieve the desired level of purity. google.com
Scalability Approaches for Laboratory and Research-Scale Production
The production of this compound for research purposes often requires scalable synthetic routes that can be adapted from milligram to gram quantities. One notable approach involves a two-stage fermentation process using a genetically modified bacterial strain, Pseudomonas putida KT42FadB. google.com
In this biotechnological method, this compound serves as a functionalized precursor for the biosynthesis of polyhydroxyalkanoates with thioester groups in their side chains (PHACOS). google.com The production is typically carried out in a culture medium where decanoic acid acts as an inducer for PHA synthesis. google.com Optimal growth conditions have been established using a specific ratio of this compound to decanoic acid. google.com
Table 2: Parameters for Research-Scale Production of this compound Derivatives via Fermentation
| Parameter | Condition | Reference |
| Bacterial Strain | Pseudomonas putida KT42FadB | google.com |
| Precursor | This compound (6-ATH) | google.com |
| Inducer | Decanoic acid | google.com |
| Concentrations | 12 mM 6-ATH and 2.4 mM decanoic acid | google.com |
| Fermentation | Two-stage process | google.com |
| Duration (2nd stage) | 24 hours | google.com |
This fermentation strategy demonstrates a scalable method for producing materials derived from this compound, highlighting its utility as a building block in biotechnology. google.com
Directed Synthesis of Functionally Modified Derivatives and Precursors
This compound is a valuable starting material for the synthesis of various functionally modified derivatives and precursors with applications in fields like pharmaceuticals and materials science. google.com
Hydroxylated Hexanoic Acid Analogues
Hydroxylated derivatives of this compound are of interest, particularly in the context of producing functionalized bioplastics. google.com These hydroxylated analogues can be obtained through the hydrolysis of polyhydroxyalkanoates containing 6-acetylthiohexanoate monomers (PHACOS). google.com The hydrolysis can be achieved through chemical or, preferably, enzymatic methods. google.com The enzyme depolymerase PhaZ has been shown to be effective in hydrolyzing PHA granules. google.com This process yields hydroxylated derivatives of this compound, which can be further utilized as synthons in chemical synthesis. google.com
The production of 6-hydroxyhexanoic acid itself, a related but distinct compound, has been reported through the enzymatic oxidation of 1,6-hexanediol (B165255) by Gluconobacter oxydans. researchgate.net This highlights the potential of biocatalysis in generating hydroxylated hexanoic acid structures.
Enantiopure (R)-3-Hydroxy-Acylthioalkanoic Acid Derivatives
The synthesis of enantiopure compounds is of paramount importance in the pharmaceutical industry. (R)-3-hydroxy-acylthioalkanoic acids, such as (R)-3-hydroxy-6-acetylthiohexanoic acid, are valuable chiral synthons. google.com These enantiopure compounds can be obtained from the hydrolysis of PHACOS produced by bacterial fermentation. google.com The use of specific enzymes in the hydrolysis process can ensure the stereospecificity of the resulting hydroxy acid.
The synthesis of other enantiopure (R)-3-hydroxy-alkanoic acids has been achieved through various methods, including pathways starting from cellulose-derived levoglucosenone. researchgate.net While not directly starting from this compound, these methods demonstrate the broader strategies available for accessing enantiopure hydroxy fatty acids. Enzymatic resolutions, for instance using lipases like CAL-B, are also powerful tools for separating racemic mixtures to obtain enantiomerically pure compounds. researchgate.net
Chemical Reactivity and Mechanistic Studies of 6 Acetylthiohexanoic Acid
Intrinsic Reactivity of the Thioester and Carboxylic Acid Moieties
The reactivity of 6-Acetylthiohexanoic acid is centered on the electrophilic nature of the two carbonyl carbons and the nucleophilicity of the sulfur atom. In the context of nucleophilic acyl substitution, the thioester group is generally more reactive than a comparable ester. libretexts.org This heightened reactivity is attributed to the fact that a thiolate (RS⁻) is a weaker base and consequently a better leaving group than an alkoxide (RO⁻). libretexts.org The partial positive charge on the thioester's carbonyl carbon is less stabilized by electron donation from the adjacent sulfur atom compared to the oxygen in an ester, increasing its electrophilicity. libretexts.org
Reactivity Overview of Functional Groups in this compound
| Functional Group | Type of Reaction | Description | Typical Reagents |
|---|---|---|---|
| Thioester (-C(O)S-) | Nucleophilic Acyl Substitution | The thioester group reacts with various nucleophiles, where the acetylthio group acts as the leaving group. It is more reactive than a standard ester. libretexts.org | Thiols, Amines, Water/Hydroxide, Hydride donors |
| Carboxylic Acid (-COOH) | Functionalization | The carboxylic acid undergoes typical reactions such as esterification, amidation, and reduction. | Alcohols, Amines (with coupling agents), Dehydrating agents |
| Carboxylic Acid (-COOH) | Decarboxylation | Removal of the carboxyl group as CO₂ under specific, often harsh, conditions. smolecule.com | Heat, Specialized Catalysts |
A characteristic reaction of the thioester group is thiol-thioester exchange, which proceeds via nucleophilic attack by an external thiol. harvard.edu This reaction is significantly faster than the corresponding reaction with oxygen nucleophiles, such as in hydrolysis. harvard.edu The process is fundamental in certain bioconjugation techniques and peptide synthesis, where thioesters are used for native chemical ligation. wikipedia.org
The mechanism involves the attack of a thiolate anion (R''S⁻) on the electrophilic carbonyl carbon of the thioester (R-C(O)SR'). This forms a tetrahedral intermediate. The rate-determining step of the exchange is dependent on the relative acidities (pKa values) of the incoming and outgoing thiols. harvard.edu
If the attacking thiol is less acidic (higher pKa) than the thiol of the thioester, the formation of the tetrahedral intermediate is the rate-determining step. harvard.edu
Conversely, if the attacking thiol is more acidic (lower pKa), the breakdown of the intermediate to form the new thioester is rate-determining. harvard.edu
This reactivity allows for the selective modification of molecules containing thiol groups, such as cysteine residues in proteins.
The carboxylic acid group of this compound can be modified through various standard organic reactions. mdpi.com A primary example is amidation, where the carboxylic acid reacts with a primary or secondary amine to form a stable amide bond. This reaction typically requires the use of a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to activate the carboxyl group for nucleophilic attack by the amine. mdpi.com Furthermore, the molecule can act as a thioester-carboxylate ligand, coordinating with metal centers to form complex structures, as demonstrated in the synthesis of hexametallic Manganese(III) complexes. researchgate.net
Nucleophilic Reactivity of the Thioester Group with Thiols
Defined Reaction Pathways Involving this compound
The bifunctional nature of this compound enables specific, controlled reaction sequences that can target either functional group.
The carboxylic acid terminus can undergo esterification by reacting with an alcohol, typically in the presence of an acid catalyst or a dehydrating agent. smolecule.comwikipedia.org This condensation reaction eliminates a molecule of water to form the corresponding carboxylate ester. wikipedia.org Common dehydrating agents used to drive the reaction to completion include dicyclohexylcarbodiimide (B1669883) (DCC). wikipedia.org
General Esterification Reaction: CH₃COS(CH₂)₅COOH + R-OH ⇌ CH₃COS(CH₂)₅COOR + H₂O
Decarboxylation involves the removal of the carboxyl group and the release of carbon dioxide (CO₂). smolecule.com While this transformation is possible for this compound, it generally requires specific and often energetic conditions. smolecule.com The reaction is not as facile as it is for β-keto acids or malonic acids, which possess a structural feature enabling a concerted, cyclic transition state for decarboxylation upon heating. masterorganicchemistry.com For simple aliphatic carboxylic acids, achieving decarboxylation may necessitate specialized methods, such as metallaphotoredox catalysis. princeton.edu
The thioester group is a prime site for nucleophilic substitution reactions. smolecule.com In these reactions, the acetylthio moiety can serve as an effective leaving group, permitting the introduction of other functionalities. smolecule.com Acyl-CoA thioesters, which are structurally related, are common substrates for nucleophilic acyl substitution in biological systems. libretexts.org These reactions can involve a variety of nucleophiles. For instance, aminolysis (reaction with an amine) yields an amide, while reaction with a hydride donor can reduce the thioester to an aldehyde. libretexts.org The hydrolysis of the thioester to the corresponding thiol and carboxylic acid is another key nucleophilic substitution pathway. wikipedia.orggoogle.com
Decarboxylation Processes
Proposed Mechanisms of Biological Interaction (e.g., Thiol-Disulfide Exchange)
The biological interactions of this compound are fundamentally linked to the reactivity of its two primary functional groups: the terminal carboxylic acid and the thioester group. The thioester, in particular, serves as a protected form of a thiol, which, upon deprotection, can engage in significant biological reactions such as thiol-disulfide exchange.
The primary mechanism for the biological interaction of this compound involves its role as a precursor to a reactive thiol. The acetyl group on the sulfur atom acts as a protecting group. For the compound to become biologically reactive in many contexts, this acetyl group must first be removed to expose the free thiol (-SH). This deprotection is often accomplished chemically, for example, by using hydroxylamine, yielding 6-mercaptohexanoic acid. nih.gov This resulting free thiol is a potent nucleophile capable of interacting with biological molecules.
Thiol-Disulfide Exchange
The most prominent proposed mechanism of interaction is the thiol-disulfide exchange. wikipedia.org This is a common reaction in biochemistry where a thiolate anion (-S⁻) from one molecule attacks a disulfide bond (-S-S-) in another, typically a protein. wikipedia.org The reaction breaks the original disulfide bond and forms a new, mixed disulfide bond. wikipedia.orgnih.gov
The process unfolds as follows:
Deprotection: this compound is converted to its corresponding thiol, 6-mercaptohexanoic acid. nih.gov
Thiolate Formation: At a pH above the pKa of the thiol group (typically around pH 8), the thiol is deprotonated to form a more reactive thiolate anion. wikipedia.org
Nucleophilic Attack: The thiolate anion attacks one of the sulfur atoms of a disulfide bridge within a biological macromolecule, such as one linking two cysteine residues in a protein. wikipedia.org
New Disulfide Formation: A new disulfide bond is formed between the 6-mercaptohexanoic acid moiety and one of the original sulfur atoms. The other sulfur atom of the original disulfide is released as a new thiolate. wikipedia.org
This mechanism is central to the process of bioconjugation, where this compound is used to link molecules to proteins. For instance, it has been used to create immunogens for antibody production. mdpi.com In a typical procedure, the carboxylic acid end of this compound is first activated using reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (NHS). mdpi.com This activated acid then reacts with amine groups on a carrier protein, such as Ovalbumin (OVA), forming a stable amide linkage. mdpi.com The result is a "thiolated" protein, which now possesses reactive thiol groups on its surface, ready for conjugation to a target molecule. mdpi.com
Interaction via Functionalized Polymers
Another context for the biological interaction of this compound is through its use as a precursor for functionalized polyhydroxyalkanoates (PHAs), termed PHACOS. google.com In this application, bacteria are fed this compound along with a co-substrate, incorporating monomers like 6-acetylthio-3-hydroxyhexanoic acid into the polymer chain. researchgate.netresearchgate.net The resulting PHACOS material has been shown to possess bactericidal activity, for example, against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Research suggests that the thioester groups in the polymer side chains play a crucial role in this antimicrobial activity. nih.gov While the exact mechanism of action is still under investigation, it is proposed that these thioester groups interact directly with bacterial cellular components, leading to cell death. nih.gov
Data Tables
Table 1: Functional Groups of this compound and Their Role in Biological Interactions
| Functional Group | Chemical Formula | Role in Biological Interaction |
| Carboxylic Acid | -COOH | Serves as an anchor point for covalent attachment to proteins (e.g., via amide bond formation after activation). mdpi.com |
| Acetylthio (Thioester) | -S-C(=O)CH₃ | Acts as a stable, protected form of a thiol. nih.gov It is key to the functionality of PHACOS polymers. nih.gov |
| Thiol (deprotected form) | -SH | The reactive species that participates in thiol-disulfide exchange to form covalent bonds with biological molecules like proteins. nih.govwikipedia.org |
Table 2: Example Protocol for Protein Conjugation using this compound
This table outlines a general procedure for modifying a protein (Ovalbumin) to introduce reactive thiol groups, based on established methods. mdpi.com
| Step | Reagents | Conditions | Outcome |
| 1. Activation | This compound, EDC, NHS, MES buffer, DMF | The mixture is activated for approximately 6 hours. | The carboxylic acid group of this compound is activated for reaction. mdpi.com |
| 2. Conjugation to Protein | Activated solution from Step 1, Ovalbumin (OVA), Carbonate buffer solution | The activated acid is added to the protein solution and allowed to react overnight. | This compound is covalently linked to OVA via an amide bond, creating an "SH-modified" protein. mdpi.com |
| 3. Purification | Dialysis against PBS | The modified protein is dialyzed for several days to remove unreacted reagents. | A purified, thiolated protein conjugate is obtained. mdpi.com |
| 4. Further Reaction | Thiolated protein, Target molecule (e.g., MC-LR) | Reaction proceeds at a basic pH (e.g., pH 12). | The now-exposed thiol group on the protein reacts with the target molecule to form the final conjugate. mdpi.com |
Advanced Analytical Characterization Methodologies for 6 Acetylthiohexanoic Acid
Spectroscopic Analysis Techniques
Spectroscopic methods are fundamental in elucidating the structural features of 6-acetylthiohexanoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structural integrity of this compound by providing detailed information about the hydrogen and carbon atoms within the molecule.
¹H NMR: The proton NMR spectrum provides characteristic signals that correspond to the different types of protons in the molecule. In a typical ¹H NMR spectrum of this compound, a singlet corresponding to the carboxylic acid proton (-COOH) appears at a chemical shift (δ) of approximately 11.51 ppm. rsc.org The triplet for the two protons on the carbon adjacent to the sulfur atom (-SCH₂-) is observed around 2.86 ppm. rsc.org A singlet for the three protons of the acetyl methyl group (-SCOCH₃) is found at about 2.32 ppm. rsc.org Additional multiplets for the methylene (B1212753) protons in the hexanoic acid chain are also present. rsc.org
¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by identifying the different carbon environments. Key signals include those for the carbonyl carbons of the thioester and carboxylic acid groups, which typically appear in the range of δ 170–175 ppm. The various methylene carbons of the hexanoic acid backbone and the methyl carbon of the acetyl group also give rise to distinct peaks in the spectrum. pressbooks.pub
¹H NMR Data for this compound
| Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Number of Protons |
|---|---|---|---|
| -COOH | ~11.51 | Singlet | 1H |
| -SCH₂- | ~2.86 | Triplet | 2H |
| -SCOCH₃ | ~2.32 | Singlet | 3H |
| -CH₂- (chain) | ~2.36, ~1.61, ~1.42 | Multiplets | 6H |
Data sourced from multiple studies. rsc.org
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound. The IR spectrum exhibits characteristic absorption bands corresponding to specific molecular vibrations. A strong, broad absorption band is typically observed for the O-H stretch of the carboxylic acid group in the region of 3300-2500 cm⁻¹. libretexts.org The C=O stretching vibration of the carboxylic acid carbonyl group appears as an intense band between 1760-1690 cm⁻¹. libretexts.org Additionally, the C=O stretch of the thioester group is also expected in the carbonyl region. psu.edu The C-O stretch of the carboxylic acid is found in the 1320-1210 cm⁻¹ range. libretexts.org
Characteristic IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Description |
|---|---|---|
| O-H (Carboxylic Acid) | 3300-2500 | Strong, broad stretch |
| C=O (Carboxylic Acid) | 1760-1690 | Strong stretch |
| C-H (Alkyl) | 3000-2850 | Stretch |
| C-O (Carboxylic Acid) | 1320-1210 | Stretch |
Data based on typical ranges for the respective functional groups. libretexts.orgresearchgate.net
UV-Visible (UV-Vis) Spectroscopy
UV-Visible (UV-Vis) spectroscopy can be used to study the electronic transitions within the this compound molecule. The carboxylic acid and thioester functional groups contain chromophores that absorb ultraviolet light. scholarsresearchlibrary.comresearchgate.net The C=O group of carboxylic acids typically exhibits an absorption peak at specific wavelengths, which can be influenced by the solvent and molecular structure. researchgate.net While not as structurally informative as NMR or IR, UV-Vis spectroscopy is useful for quantitative analysis and for monitoring reactions involving the chromophoric groups of the molecule.
Mass Spectrometry-Based Analysis
Mass spectrometry techniques are essential for determining the molecular weight and fragmentation pattern of this compound, further confirming its identity.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For the analysis of this compound, a derivatization step, such as methanolysis, is often employed to convert the non-volatile acid into a more volatile methyl ester derivative. google.comresearchgate.net The gas chromatograph separates the components of the sample, and the mass spectrometer provides a mass spectrum for each component. The mass spectrum of the derivatized this compound will show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions that help to elucidate its structure. google.comresearchgate.netproquest.com This technique has been used to analyze the monomer composition of polyhydroxyalkanoates (PHAs) that incorporate this compound. google.comresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique used for the analysis of a wide range of compounds, including those that are not amenable to GC-MS. In the analysis of this compound, LC separates the compound from a mixture, and the tandem mass spectrometer provides structural information. The protonated molecular ion [M+H]⁺ of this compound is observed at a mass-to-charge ratio (m/z) of approximately 191.26 Da. rsc.org This technique is particularly useful for the direct analysis of the acid without the need for derivatization and has been applied in studies involving this compound. rsc.org
Mass Spectrometry Data for this compound
| Technique | Ion | m/z (Observed) | Reference |
|---|---|---|---|
| LC-MS/MS | [M+H]⁺ | 191.8 | rsc.org |
Chromatographic Separation and Purity Assessment
The purity and stereochemical integrity of this compound are critical for its intended applications, necessitating robust analytical methodologies. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are central to assessing the purity of the compound.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of this compound. Reversed-phase HPLC is commonly employed, where the compound is separated on a nonpolar stationary phase. Standard methods often utilize a C18 column for separation. nih.gov The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724), often with an acid modifier like formic acid to ensure the carboxylic acid group remains protonated for better peak shape. bgb-analytik.com
Detection is frequently performed using a UV detector, as the thioester and carboxylic acid functionalities exhibit absorbance in the low UV range. nih.gov A common wavelength for detection is 254 nm. nih.gov Purity is determined by integrating the peak area of the analyte and comparing it to the total area of all peaks in the chromatogram, with typical purity specifications being above 95%. nih.gov
Table 1: Typical HPLC Conditions for Purity Assessment of this compound
| Parameter | Condition | Source(s) |
| Stationary Phase | C18 | nih.gov |
| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid | bgb-analytik.com |
| Elution | Gradient elution (e.g., 5-95% acetonitrile) | bgb-analytik.com |
| Detection | UV Absorbance | nih.gov |
| Wavelength | 254 nm | nih.gov |
Chiral HPLC for Stereochemical Analysis
While this compound itself is not chiral, related structures that are stereoisomers, such as those with chirality at the C6 position, require specialized chiral separation techniques for stereochemical analysis. The analytical methods developed for the structurally similar chiral compound α-lipoic acid (thioctic acid) provide the established framework for such analyses. mdpi.commdpi.com These methods fall into two main categories: direct and indirect separation.
Direct Chiral HPLC: This is the most common approach and involves the use of a chiral stationary phase (CSP). Polysaccharide-based CSPs, particularly those derived from amylose (B160209) and cellulose, have proven effective for resolving the enantiomers of α-lipoic acid. mdpi.commdpi.com For example, amylose tris-[(S)-α-methylbenzylcarbamate] is a chiral selector used in columns that can achieve baseline separation of α-lipoic acid enantiomers under normal-phase conditions. mdpi.com The mobile phase often consists of a nonpolar solvent like n-hexane mixed with an alcohol (e.g., isopropanol (B130326) or ethanol) and an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape. mdpi.comresearchgate.net
Indirect Chiral HPLC: This method involves derivatizing the enantiomers with a chiral agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral stationary phase (like C18). nih.gov For α-lipoic acid, this has been achieved by reducing the disulfide to a dithiol and then reacting it with a chiral derivatizing agent, followed by analysis using reversed-phase HPLC with fluorescence detection. nih.gov
Table 2: Exemplary Chiral HPLC Methodologies (based on α-Lipoic Acid)
| Parameter | Direct Method Example | Indirect Method Example | Source(s) |
| Technique | Direct separation on Chiral Stationary Phase | Pre-column chiral derivatization | mdpi.com, nih.gov |
| Stationary Phase | Chiralpak AS-H (amylose-based CSP) | Reversed-Phase C18 | mdpi.com, nih.gov |
| Mobile Phase | n-hexane / Isopropanol / TFA (80:20:0.1) | Acetonitrile / Water | mdpi.com, nih.gov |
| Derivatizing Agent | Not applicable | o-phthalaldehyde / D-phenylalanine | nih.gov |
| Detection | UV (330 nm) | Fluorescence | mdpi.com, nih.gov |
Quantitative Assays for Specific Functional Groups (e.g., Ellman's Assay for Thiolation)
The key functional groups of this compound—the carboxylic acid and the thioester—can be quantified using specific assays. The thioester group is of particular interest as it serves as a protected thiol. To confirm its presence and quantify the corresponding free sulfhydryl (-SH) group after deprotection, Ellman's assay is a widely used method. researchgate.netnih.gov
Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB, reacts specifically with free sulfhydryl groups in a thiol-disulfide exchange reaction. mdpi.comuniroma1.it This reaction cleaves the disulfide bond of DTNB and produces one mole of 2-nitro-5-thiobenzoate (TNB²⁻) for every mole of sulfhydryl. uniroma1.it The TNB²⁻ anion has a distinct yellow color and can be quantified spectrophotometrically by its strong absorbance at a wavelength of 412 nm. mdpi.comuniroma1.it
In the context of this compound, the assay is performed after the acetyl group has been cleaved (e.g., by hydrolysis under basic conditions) to expose the free thiol of the resulting 6-mercaptohexanoic acid. researchgate.netnih.gov This is particularly useful in bioconjugation applications to confirm that a protein or other molecule has been successfully "thiolated" using this compound as the reagent. researchgate.net The increase in absorbance at 412 nm after deacetylation provides a quantitative measure of the incorporated thiol groups. nih.gov
Elemental Compositional Analysis
Elemental analysis is a fundamental technique used to verify the empirical and molecular formula of a synthesized compound. For this compound, this analysis confirms the relative proportions of carbon, hydrogen, oxygen, and sulfur. The theoretical composition is calculated from its molecular formula, C₈H₁₄O₃S, and the atomic weights of its constituent elements. asianpubs.orgsigmaaldrich.com The experimentally determined values are then compared against these theoretical percentages to confirm the compound's identity and purity.
Table 3: Elemental Composition of this compound
| Element | Symbol | Atomic Weight ( g/mol ) | Atoms in Molecule | Total Mass ( g/mol ) | Mass Percentage (%) |
| Carbon | C | 12.011 | 8 | 96.088 | 50.54% |
| Hydrogen | H | 1.008 | 14 | 14.112 | 7.42% |
| Oxygen | O | 15.999 | 3 | 47.997 | 25.25% |
| Sulfur | S | 32.06 | 1 | 32.06 | 16.86% |
| Total | 190.26 | 100.00% |
Biological and Biochemical Interactions of 6 Acetylthiohexanoic Acid
Role as a Precursor in Biopolymer Biosynthesis
6-Acetylthiohexanoic acid serves as a key functionalized precursor in the biosynthesis of novel biopolymers. Its unique chemical structure, featuring a terminal thioester group, allows for its incorporation into polyhydroxyalkanoates (PHAs), creating a new class of functionalized polyesters known as PHACOS. google.comresearchgate.net These biopolymers possess thioester groups in their side chains, which confers unique properties and allows for subsequent chemical modifications. google.comresearchgate.net
PHACOS are medium-chain-length PHAs (mcl-PHAs) that incorporate monomers derived from this compound. csic.es The biosynthesis of these polymers is achieved through microbial fermentation, where bacteria utilize this compound as a building block, integrating it into the growing polyester (B1180765) chain. The resulting PHACOS are random copolymers, and their final composition can be tuned by adjusting the fermentation conditions and microbial strains used. csic.esresearchgate.net
Pseudomonas putida, particularly the KT2442 strain, is a well-studied microorganism for producing mcl-PHAs and has been successfully used to synthesize PHACOS. google.com This bacterium can metabolize this compound, but only in the presence of a suitable co-substrate that induces growth and the PHA synthesis machinery. google.com
The production of PHACOS relies on carefully designed fermentation strategies, most notably co-feeding regimes where multiple carbon sources are supplied to the microbial culture. csic.es A common approach is a two-stage fermentation process. google.comresearchgate.net In the first stage, the bacteria are grown to a suitable cell density, often using a readily metabolizable carbon source. In the second stage, the culture conditions are shifted to promote polymer accumulation, typically under nutrient limitation (like nitrogen) and in the presence of the PHA precursors. google.com
Decanoic acid is frequently used as a co-substrate and an inducer for PHA synthesis in P. putida. google.comgoogle.com It supports bacterial growth and activates the necessary enzymatic pathways for polymer production. google.comsci-hub.se this compound is then supplied as the functional precursor. google.com Studies have identified optimized conditions, such as using 2.4 mM decanoic acid as an inducer with 12 mM this compound as the functional carbon source, to achieve efficient PHACOS production. google.comgoogle.com Other research has also explored the use of non-related substrates like glucose and sucrose (B13894) in co-feeding strategies to produce PHACOS. csic.es
Table 1: Fermentation Strategies for PHACOS Production
| Parameter | Description | Reference |
| Primary Microorganism | Pseudomonas putida KT2442 (Wild-Type and fadB mutant) | google.com |
| Fermentation Type | Two-stage fermentation is commonly employed. | google.comresearchgate.net |
| Functional Precursor | This compound (6-ATH) | google.com |
| Inducer/Co-substrate | Decanoic acid, Glucose, Sucrose | google.comgoogle.comcsic.es |
| Example Co-feeding Regime | 12 mM 6-ATH with 2.4 mM decanoic acid | google.comgoogle.com |
The PHACOS polymer is a heteropolymer, meaning its chain is composed of different monomer units. nih.gov The composition is determined using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR). google.comresearchgate.net When P. putida is fed this compound and decanoic acid, the resulting PHACOS contains both functionalized and non-functionalized monomers.
The primary functionalized monomers are (R)-3-hydroxy-6-acetylthiohexanoate, derived directly from the precursor, and (R)-3-hydroxy-4-acetylthiobutanoate, a shorter derivative resulting from one cycle of β-oxidation. google.comcsic.es The non-functionalized monomers, such as 3-hydroxydecanoate, 3-hydroxyoctanoate, and 3-hydroxyhexanoate, are derived from the co-substrate (decanoic acid). researchgate.netnih.gov
The ratio of these monomers is highly dependent on the microbial strain used. The metabolically engineered P. putida KT42FadB strain incorporates a significantly higher percentage of the desired 3-hydroxy-6-acetylthiohexanoate monomer compared to the wild-type KT2442 strain. google.com
Table 2: Monomeric Composition of PHACOS from P. putida Strains
Data derived from a two-stage fermentation with 12 mM 6-ATH and 2.4 mM decanoic acid.
| Monomer | P. putida KT2442 (Wild-Type) (%) | P. putida KT42FadB (Mutant) (%) |
| 3-hydroxy-6-acetylthiohexanoate | 47.0 | 57.5 |
| 3-hydroxy-4-acetylthiobutanoate | 31.5 | 7.5 |
| Non-functionalized monomers | 21.5 | 35.0 |
Source: google.com
Table 3: Example Monomeric Composition of a PHACOS Batch
| Monomer | Molar Percentage (%) |
| 3-hydroxy-6-acetylthiohexanoate | 46.4 |
| 3-hydroxy-4-acetylthiobutanoate | 23.9 |
| 3-hydroxydecanoate | 10.3 |
| 3-hydroxyoctanoate | 17.5 |
| 3-hydroxyhexanoate | 1.9 |
Source: researchgate.netnih.gov
Production of Functionalized Polyhydroxyalkanoates (PHACOS)
Fermentation Strategies and Substrate Co-feeding Regimes
Bioconjugation and Protein Modification Capabilities
This compound is a bifunctional molecule that can be used as a chemical linker in bioconjugation. googleapis.com Its structure contains a terminal carboxylic acid group (-COOH) and a protected sulfhydryl group in the form of a thioester (-SAc).
The carboxylic acid end can be activated, commonly using carbodiimide (B86325) chemistry with reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysulfosuccinimide (NHS), to react with primary amines, such as the lysine (B10760008) residues on the surface of proteins. googleapis.comresearchgate.net This reaction forms a stable amide bond, effectively tethering the hexanoic acid backbone to the protein.
This capability has been utilized to conjugate small molecules (haptens) to larger carrier proteins like bovine serum albumin (BSA) or ovalbumin (OVA) to create immunogens for antibody production. researchgate.netacs.org The thioester group on the other end of the linker remains available for further reactions, providing a versatile platform for creating complex biomolecular conjugates. google.com
Covalent Coupling with Biological Macromolecules (e.g., Proteins, Peptides)
This compound is a valuable reagent in bioconjugation, facilitating the covalent attachment to biological macromolecules like proteins and peptides. This is primarily due to its dual functionality: a terminal carboxylic acid group and a thioester group. The thioester group is particularly useful for its ability to react selectively with thiol groups, such as those found in the cysteine residues of proteins. This reaction forms stable immunogen conjugates, a property not present in analogues with ketone or chloro substitutions.
The carboxylic acid end of this compound can be activated to form a reactive ester, which then readily couples with primary amine groups present on proteins and peptides, such as the side chain of lysine residues. This process results in the formation of a stable amide bond, effectively linking the molecule to the macromolecule. This bifunctional nature allows this compound to act as a linker, modifying proteins and peptides with a reactive thiol group after the deprotection of the acetyl group.
For instance, 6-aminohexanoic acid, a structurally related compound, has been used to enhance the hydrophobicity of short synthetic peptides, thereby improving their coating efficiency in immunoassay procedures. mdpi.com This highlights the utility of such bifunctional molecules in modifying the properties of biological macromolecules for specific applications.
Application in Immunogen Synthesis for Antibody Production
A significant application of this compound is in the synthesis of immunogens for the production of antibodies. mdpi.comresearchgate.net An immunogen is a substance that can elicit an immune response, leading to the production of antibodies. To achieve this, small molecules (haptens), which are not immunogenic on their own, are conjugated to larger carrier proteins, such as ovalbumin (OVA) or bovine serum albumin (BSA). mdpi.comresearchgate.net
This compound plays a crucial role in this conjugation process. mdpi.comresearchgate.net In a common two-step method, the carrier protein is first conjugated with this compound. mdpi.comresearchgate.net The carboxylic acid group of this compound is activated and then reacted with amine groups on the protein. mdpi.com Following this, the acetyl group on the thioester is removed to expose a free thiol group on the protein. This thiolated protein is then reacted with the hapten, for example, microcystin-LR (MC-LR), under basic conditions to form the final immunogen conjugate. mdpi.com This MC-LR-protein conjugate can then be used to immunize animals to produce monoclonal antibodies specific to MC-LR. mdpi.comresearchgate.net
This method has been successfully used to generate monoclonal antibodies for the detection of toxins like MC-LR in water samples. mdpi.com The resulting antibodies have shown high sensitivity and specificity, forming the basis for diagnostic tools like ELISA and immunochromatographic strips. mdpi.com
Specific Reagents and Reaction Conditions for Bioconjugation (e.g., EDC/NHS Activation)
The covalent coupling of this compound to proteins and peptides is typically achieved through the activation of its carboxylic acid group. mdpi.comresearchgate.net A widely used and effective method for this activation is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (sulfo-NHS). mdpi.comresearchgate.netwindows.net
EDC is a zero-length crosslinker that facilitates the formation of an amide bond between a carboxyl group and a primary amine. windows.net The reaction proceeds by EDC first reacting with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate. nih.gov However, this intermediate is unstable in aqueous solutions and can be hydrolyzed. nih.govresearchgate.net
To improve the efficiency and stability of the reaction, NHS or sulfo-NHS is added. researchgate.netwindows.net These compounds react with the O-acylisourea intermediate to form a more stable NHS ester. researchgate.netnih.gov This amine-reactive ester has a longer half-life in aqueous buffers and reacts efficiently with the primary amine groups on the protein (e.g., lysine residues) to form a stable amide bond. nih.gov
The reaction is typically carried out in a buffer at a slightly acidic to neutral pH, such as a MES (2-(N-morpholino)ethanesulfonic acid) buffer at pH 6.0. mdpi.comresearchgate.net This pH is a compromise that allows for both the activation of the carboxyl group and the subsequent reaction with the amine. researchgate.net For example, a protocol for conjugating this compound to ovalbumin (OVA) involves activating the acid with EDC and NHS in a mixture of MES buffer and DMF for 6 hours. mdpi.com
Interactive Table: Reagents and Conditions for Bioconjugation
| Reagent/Condition | Role/Description | Typical Concentration/Value | Source |
| This compound | The linker molecule containing a carboxyl and a protected thiol group. | Varies based on reaction scale. | mdpi.com |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Activates the carboxyl group to form a reactive intermediate. | 4 mM | windows.net |
| NHS (N-hydroxysuccinimide) / Sulfo-NHS | Stabilizes the reactive intermediate by forming a more stable ester. | 10 mM | windows.net |
| MES Buffer | Maintains the optimal pH for the reaction. | 0.1 M, pH 6.0 | mdpi.com |
| Carrier Protein (e.g., OVA, BSA) | The macromolecule to be conjugated. | 1-2 mg/mL | windows.net |
| Reaction Time | Duration of the activation and conjugation steps. | 6 hours for activation | mdpi.com |
| pH | Crucial for reaction efficiency. | ~6.0 | mdpi.comresearchgate.net |
Investigations into Antimicrobial Activity and Biofilm Inhibition
Elucidation of Bactericidal Mechanisms
The precise bactericidal mechanism of this compound is still under investigation, but it is believed that the thioester group plays a crucial role in its antimicrobial activity. nih.gov When incorporated into polymers like polyhydroxyalkanoates (PHAs), forming what is known as PHACOS, the resulting material exhibits selective and efficient inhibition of bacteria such as methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov
One proposed mechanism is that the thioester groups in the side chains of the polymer are responsible for the bactericidal effect. nih.gov It is also possible that the hydroxyl-derivatives of this compound, which are the monomeric units, could be the actual biocidal agents. nih.gov The polymerization of these active monomers leads to an antimicrobial polymer. nih.gov
The general antimicrobial mechanisms of weak organic acids involve the disruption of the bacterial cell membrane, leading to leakage of intracellular components. researchgate.netfrontiersin.org They can also interfere with essential metabolic processes by altering the internal pH of the cell. frontiersin.org While these general mechanisms may apply, the specific contribution of the thioester group in this compound's activity requires further research.
Comparative Efficacy against Bacterial Strains (e.g., Staphylococcus aureus)
Studies have demonstrated the notable antimicrobial efficacy of this compound, particularly against Staphylococcus aureus. nih.govhymedpoly.eu In a comparative study, the minimum inhibitory concentration (MIC) of this compound against S. aureus was found to be 40 μM. nih.gov This was significantly lower, indicating higher potency, than that of structurally similar fatty acids. nih.gov For comparison, the MIC of hexanoic acid was 0.7 mM (700 μM), and for octanoic acid, it was 3 mM (3000 μM). nih.gov This suggests that the presence of the acetylthio group is critical to its enhanced antibacterial activity. nih.gov
Furthermore, when this compound is used as a precursor to create functionalized polymers known as PHACOS, these materials have shown potent bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA) both in laboratory settings and in living organisms. nih.govnih.gov Preliminary studies have also indicated its activity against various Staphylococcus aureus strains. hymedpoly.eu
**Interactive Table: Comparative MIC Values against *S. aureus***
| Compound | MIC (μM) | Fold Difference vs. This compound | Source |
| This compound | 40 | - | nih.gov |
| Hexanoic acid | 700 | 17.5x higher | nih.gov |
| Octanoic acid | 3000 | 75x higher | nih.gov |
Inhibition of Biofilm Formation
Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which makes them notoriously resistant to antibiotics and host immune responses. westminster.ac.uk The ability to inhibit biofilm formation is a critical attribute for new antimicrobial agents.
Research has shown that materials incorporating this compound can effectively inhibit biofilm formation. nih.gov Specifically, a functionalized bacterial polyester, PHACOS, which is synthesized using this compound as a precursor, demonstrated a significant reduction in Staphylococcus aureus biofilm formation. nih.govchemicalbook.com When compared to control polymers like poly(3-hydroxyoctanoate-co-hydroxyhexanoate) and poly(ethylene terephthalate), PHACOS surfaces showed a 3.2-fold decrease in biofilm formation. nih.gov
Interestingly, while biofilm formation was significantly reduced, there were no observed differences in the initial bacterial adhesion among these polymers. nih.gov This suggests that the inhibitory effect of PHACOS is not on the initial attachment of bacteria but rather on the subsequent development and maturation of the biofilm. nih.gov The failure of medical implants is often associated with bacterial contamination and subsequent biofilm formation, highlighting the potential of materials functionalized with this compound in clinical applications. westminster.ac.uk
Studies on Enzymatic Interactions and Metabolic Pathways of this compound
The biochemical behavior of this compound is significantly defined by its interactions with various enzymes and its integration into metabolic pathways. Research in this area has elucidated its role as a substrate for specific enzymes, its influence on microbial metabolism, and its potential to modulate enzyme activity.
Substrate Specificity in Enzyme-Catalyzed Reactions
Enzyme specificity refers to the ability of an enzyme to select a particular substrate from a group of similar molecules. brainbrooder.com In the context of this compound, studies have primarily focused on its role as a precursor for the biosynthesis of functionalized polyhydroxyalkanoates (PHAs).
In the bacterium Pseudomonas putida, this compound serves as a substrate for the enzymes involved in the PHA synthesis pathway. researchgate.netcsic.es Specifically, it is converted into 6-acetylthio-3-hydroxyhexanoic acid (OH-6ATH), which is then incorporated as a monomer into the growing PHA polymer chain. researchgate.netcsic.es This indicates that the PHA synthase and other associated enzymes of P. putida can recognize and process this thioester-containing fatty acid, highlighting a degree of flexibility in their substrate specificity. However, it has been noted that this compound can be a poor substrate for supporting bacterial growth and polymer accumulation on its own, often requiring a co-feeding strategy with a more readily metabolizable carbon source like decanoic acid to enhance the efficiency of PHA production. google.comwestminster.ac.uk
The enzymatic processing of this compound is not limited to its direct incorporation. Evidence suggests that it can also undergo one cycle of β-oxidation prior to incorporation, resulting in the formation of a shorter monomer, 4-acetylthio-3-hydroxybutanoic acid (OH-4ATB), which is also found in the resulting PHA polymer. researchgate.netcsic.es This demonstrates that the enzymes of the β-oxidation pathway can also act on this compound, though the efficiency may vary depending on the specific bacterial strain and its genetic makeup.
Influence on Microbial Metabolic Pathways (e.g., β-oxidation pathway)
This compound has been shown to influence microbial metabolic pathways, most notably the β-oxidation pathway in bacteria like Pseudomonas putida. The β-oxidation cycle is a central metabolic route for the degradation of fatty acids. csic.es When P. putida is cultured with this compound, the compound enters the β-oxidation pathway. researchgate.net
Research has demonstrated that in wild-type P. putida KT2442, this compound is partially metabolized through β-oxidation, leading to the formation of both 6-acetylthio-3-hydroxyhexanoic acid (OH-6ATH) and the chain-shortened derivative 4-acetylthio-3-hydroxybutanoic acid (OH-4ATB) which are then incorporated into polyhydroxyalkanoates (PHAs). researchgate.net This indicates that the thioester group does not completely inhibit the enzymes of the β-oxidation pathway.
Interestingly, studies using a mutant strain, P. putida KT42FadB, which has a disrupted fadB gene in the β-oxidation pathway, have provided further insight. researchgate.net The fadB gene encodes for a multifunctional enzyme that catalyzes several steps in the β-oxidation cycle. In this mutant strain, the degradation of fatty acids is impaired. When fed with this compound and a co-substrate, the resulting PHA contained mainly OH-6ATH monomer units, with a significantly reduced amount of the shorter OH-4ATB derivative. researchgate.net This confirms that the formation of the shorter monomer is indeed a result of the β-oxidation pathway's action on this compound.
The ability to manipulate the monomeric composition of the resulting PHA by using such mutant strains highlights the direct influence of this compound on this metabolic route and the potential to control the final properties of the biopolymer.
Table 1: Monomeric Composition of PHACOS in P. putida Strains
| Bacterial Strain | Key Genetic Trait | Primary Monomer from this compound | Secondary Monomer from this compound |
| P. putida KT2442 (Wild-Type) | Intact β-oxidation pathway | 6-acetylthio-3-hydroxyhexanoic acid (OH-6ATH) | 4-acetylthio-3-hydroxybutanoic acid (OH-4ATB) |
| P. putida KT42FadB (Mutant) | Disrupted fadB gene in β-oxidation pathway | 6-acetylthio-3-hydroxyhexanoic acid (OH-6ATH) | Minimal to no 4-acetylthio-3-hydroxybutanoic acid (OH-4ATB) |
Data compiled from research on PHA biosynthesis in Pseudomonas putida. researchgate.net
Modulation of Enzyme Activity (e.g., Sirtuin enzymes)
Recent studies have begun to explore the role of this compound in modulating the activity of certain enzymes, such as sirtuins. Sirtuins are a class of NAD+-dependent deacetylases that are involved in a wide range of cellular processes, including metabolism and gene expression. biorxiv.orgnih.gov
Some sirtuins, like SIRT6, have been shown to have inefficient deacetylase activity, which can be allosterically activated by long-chain fatty acids. nih.govnih.gov While direct and extensive studies on the specific interaction between this compound and sirtuins are still emerging, preliminary research suggests its potential as a modulator. In a study aimed at discovering novel modulators of Sirt3, this compound was included in a library of carboxylic acids for screening. biorxiv.org
The structural similarity of this compound to other fatty acids that are known to interact with sirtuins suggests a potential for binding and influencing their catalytic activity. The presence of the thioester group could introduce unique interactions within the enzyme's binding pocket, potentially leading to either activation or inhibition. Further research is needed to fully elucidate the specific effects and mechanisms of this compound on the activity of sirtuins and other enzymes.
Utility as a Reagent in Biochemical Assays and Metabolic Probes
The unique chemical structure of this compound lends itself to applications as a reagent in biochemical assays and as a metabolic probe. csic.es Its thioester functionality is a key feature that can be exploited for these purposes. sigmaaldrich.com
In the context of biochemical assays, this compound has been used in the synthesis of immunogens for the production of monoclonal antibodies. researchgate.net For instance, it has been conjugated to carrier proteins like ovalbumin (OVA) using the carbodiimide EDC/NHS method. researchgate.net The resulting protein conjugate can then be used to immunize animals and generate antibodies against specific targets. The thioester group provides a reactive handle for such conjugations.
As a metabolic probe, this compound can be used to study and trace fatty acid metabolism. csic.es By introducing this functionalized fatty acid into a biological system, researchers can follow its uptake and incorporation into various metabolic pathways, such as the β-oxidation pathway and the synthesis of biopolymers like PHAs. researchgate.netcsic.es The presence of the thioester group and the sulfur atom can serve as a unique tag that can be detected by analytical techniques like mass spectrometry, allowing for the tracking of the molecule's metabolic fate. This makes it a valuable tool for understanding the intricacies of fatty acid transport and metabolism in various organisms.
Applications of 6 Acetylthiohexanoic Acid in Advanced Materials and Chemical Biology
Development of Functionalized Polymeric Materials (e.g., PHACOS)
6-Acetylthiohexanoic acid is a key precursor in the biosynthesis of a novel class of functionalized polyhydroxyalkanoates (PHAs) known as PHACOS (poly(3-hydroxy-acetylthioalkanoate-co-3-hydroxyalkanoate)). nih.gov These biopolyesters are produced by bacteria, such as Pseudomonas putida, through a co-feeding strategy involving a primary carbon source for growth, like decanoic acid, and this compound as the precursor for the functional side chains. nih.govhymedpoly.eu The resulting polymer incorporates monomers derived from this compound, such as 3-hydroxy-6-acetylthiohexanoate and 3-hydroxy-4-acetylthiobutanoate, alongside non-functionalized monomers. nih.govcsic.es
Engineering of Polymers with Tunable Mechanical and Biological Properties
The incorporation of this compound into the PHA backbone allows for the engineering of polymers with tunable properties. nih.govcsic.es The presence of the thioester group in the side chains of PHACOS imparts unique characteristics that can be tailored by controlling the monomer composition during bacterial fermentation. csic.esgoogle.com This control over the chemical structure enables the production of materials with a range of physical and mechanical properties, from rigid to elastomeric, making them suitable for diverse applications. google.com
The monomer composition of PHACOS can be influenced by the bacterial strain and fermentation conditions. For instance, a mutant strain of Pseudomonas putida has been shown to produce PHACOS with a higher content of 3-hydroxy-6-acetylthiohexanoate compared to the wild-type strain.
| Strain | 3-Hydroxy-6-ATH (%) | 3-Hydroxy-4-ATH (%) |
| Wild-Type | 34.2 ± 1.8 | 10.6 ± 0.9 |
| Mutant | 41.5 ± 2.1 | 8.3 ± 0.7 |
Data derived from GC-MS and NMR analysis.
Integration into Antibacterial Scaffolds for Regenerative Medicine Research
A significant application of PHACOS derived from this compound is in the development of antibacterial scaffolds for regenerative medicine. nih.gov The thioester groups in the polymer's side chains confer inherent bactericidal activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net This antimicrobial property is critical for preventing infections associated with biomedical implants. westminster.ac.uk
Research has demonstrated that scaffolds made from blends of PHACOS and other PHAs can effectively reduce bacterial colonization. For example, 3D printed scaffolds combining P(3HO-co-3HD-co-3HDD) with PHACOS have shown a significant reduction in Staphylococcus aureus cells. nih.gov Furthermore, these materials have been found to be biocompatible, supporting the growth of cells like fibroblasts and pre-osteoblasts, which is essential for tissue regeneration applications. nih.govacs.org Studies have shown that PHACOS can reduce S. aureus biofilm formation by 3.2-fold compared to control polymers. nih.gov The minimal inhibitory concentration (MIC) of this compound against S. aureus is significantly lower than that of related fatty acids, highlighting the importance of the thioester group for its antimicrobial activity. nih.gov
| Compound | MIC (μM) |
| This compound | 40 |
| Hexanoic acid | 700 |
| Octanoic acid | 3000 |
Strategies for Biosensor Development through Conjugation Chemistry
The reactive thioester and carboxylic acid functionalities of this compound make it a valuable tool in the development of biosensors. mdpi.com These groups allow for covalent conjugation to biomolecules, such as proteins, to create immunogens for antibody production. mdpi.com
A common strategy involves a two-step process. First, a carrier protein like ovalbumin (OVA) is modified with this compound using the EDC/NHS (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide / N-hydroxysulfosuccinimide) coupling method. mdpi.comacs.orgacs.org This introduces thiol groups onto the protein surface. Subsequently, the target molecule, such as the toxin microcystin-LR (MC-LR), can be conjugated to the thiolated protein. mdpi.com The resulting conjugate can then be used to immunize animals and generate monoclonal antibodies specific to the target molecule. These antibodies are the key recognition elements in immunoassays like ELISA (enzyme-linked immunosorbent assay) and immunochromatographic strips for the sensitive detection of the target analyte. mdpi.com
Precursor in Complex Organic Molecule Construction
This compound serves as a valuable synthon, or building block, in the construction of more complex organic molecules, particularly in the pharmaceutical industry. google.comgoogle.com The monomers derived from PHACOS, such as (R)-3-hydroxy-6-acetylthiohexanoic acid and (R)-3-hydroxy-4-acetylthiobutanoic acid, are enantiopure, meaning they exist as a single stereoisomer. google.comgoogle.com This is highly advantageous as the biological activity of many pharmaceutical compounds is dependent on their specific stereochemistry. These chiral monomers can be obtained from the depolymerization of PHACOS and subsequently used as starting materials in the synthesis of complex, biologically active molecules. google.com
Ligand Design in Coordination Chemistry and Molecular Magnetism
In the realm of coordination chemistry, this compound has been utilized as a ligand to synthesize novel metal complexes with interesting magnetic properties. rsc.orgrsc.org The carboxylate group of the molecule can coordinate to metal ions, while the thioester functionality offers a site for further modification or surface anchoring. rsc.orgresearchgate.net
Synthesis of Hexametallic Metal Complexes
Researchers have successfully synthesized hexametallic manganese(III) complexes using this compound (referred to as 6-hatha in the literature) as a ligand. rsc.orgrsc.orgresearchgate.net These complexes, with the general formula [Mn6(μ3-O)2(H2N-sao)6(6-atha)2(EtOH)6], exhibit single-molecule magnet (SMM) behavior. rsc.orgrsc.org SMMs are individual molecules that can function as tiny magnets and are of great interest for potential applications in high-density data storage and quantum computing.
The synthesis involves reacting a manganese(II) salt with salicylamidoxime (B1384353) and this compound in the presence of a base. rsc.org The resulting complex features a core of six manganese ions bridged by oxygen atoms and salicylamidoxime ligands, with the 6-acetylthiohexanoate ligands coordinated to the manganese centers. rsc.orgrsc.org The presence of the thioester group in these SMMs opens up possibilities for grafting them onto surfaces, such as gold, which is a key step towards the fabrication of molecular electronic devices. researchgate.net
| Complex | Formula | Crystal System | Space Group | Spin-Ground State (S) |
| 2 | [Mn6(μ3-O)2(H2N-sao)6(6-atha)2(EtOH)6]·6EtOH | Monoclinic | P21/c | 4 |
Exploration in Single-Molecule Magnets (SMMs) for Spintronics Research
The field of molecular spintronics aims to utilize the intrinsic spin of single molecules to create novel electronic devices for data storage and quantum computing. researchgate.netguidechem.com A significant challenge in this area is the effective connection of functional molecules, such as Single-Molecule Magnets (SMMs), to electrodes within a device. arxiv.orgmdpi.com SMMs are individual molecules that exhibit classical magnetic properties below a certain blocking temperature, making them ideal candidates for the ultimate miniaturization of magnetic memory and logic devices. researchgate.netmdpi.com The functionalization of SMMs with specific ligands is a crucial strategy to enable their grafting onto surfaces or their integration into junction devices. researchgate.netrsc.org In this context, this compound has emerged as a key functionalizing agent.
Researchers have successfully synthesized and characterized novel hexametallic manganese(III) SMMs using thioester-carboxylate ligands, including this compound. rsc.orgrsc.org The resulting complex, with the formula [Mn₆(μ₃-O)₂(H₂N-sao)₆(6-atha)₂(EtOH)₆]·6EtOH, incorporates the deprotonated form of this compound, known as 6-acetylthiohexanoate (6-atha). researchgate.netrsc.org These represent the first instances of thioester-functionalised complexes in the well-established family of oxime-based [Mn₆] SMMs. rsc.orgrsc.org The presence of the thioester group, which can be converted to a thiol, provides a chemical anchor for grafting the SMM onto metallic surfaces, a critical step for creating molecular spintronic devices. rsc.orgnsf.govaps.org
The magnetic properties of these functionalized SMMs are of primary importance. Magnetic susceptibility studies revealed that the complex incorporating 6-acetylthiohexanoate, hereafter referred to as the Mn₆-atha complex, behaves as a single-molecule magnet. researchgate.netrsc.orgrsc.org The stability and defined magnetic characteristics of this complex make it a suitable candidate for investigation in spintronic applications. rsc.orgrsc.org
Table 1: Properties of the 6-Acetylthiohexanoate Functionalized SMM
| Property | Value | Source |
| Complex Formula | [Mn₆(μ₃-O)₂(H₂N-sao)₆(6-atha)₂(EtOH)₆]·6EtOH | rsc.org |
| Crystal System | Monoclinic | rsc.orgrsc.org |
| Space Group | P2₁/c | rsc.orgrsc.org |
| Spin-Ground State (S) | 4 | researchgate.netrsc.org |
The practical application of the Mn₆-atha complex in a spintronic device has been demonstrated in a magnetic tunnel junction (MTJ) architecture. researchgate.netnsf.gov In these experiments, the SMM was chemically bonded between two nickel (Ni) ferromagnetic electrodes within an exposed-edge Ni–AlOₓ–Ni tunnel junction. researchgate.netnsf.gov The 6-acetylthiohexanoate ligand serves as a tether, with its terminal thiol group forming a bond with the nickel electrodes. nsf.gov
Transport studies conducted on this SMM-treated MTJ at room temperature yielded significant results. The device exhibited phenomena such as current enhancement and transitory current suppression. researchgate.netnsf.gov These findings indicate that the magnetic molecule influences the spin-dependent transport properties of the junction. nsf.gov The interaction between the SMM and the ferromagnetic electrodes, facilitated by the this compound-derived linker, opens pathways for developing new logic and memory devices based on molecular spin states. researchgate.netnsf.gov This research highlights the potential of using this compound to integrate SMMs into functional spintronic systems. rsc.orgnsf.gov
Computational and Theoretical Investigations of 6 Acetylthiohexanoic Acid
Molecular Modeling and Docking Studies
Molecular modeling and docking are powerful computational tools used to predict how a molecule, such as 6-acetylthiohexanoic acid, might interact with a biological target. These methods are essential for rational drug design and understanding biochemical pathways.
Molecular docking simulations are employed to predict the binding affinity and orientation of a ligand within the active site of a target protein. For this compound (6-ATH), a key application is its role as a precursor for the biosynthesis of functionalized polyhydroxyalkanoates (PHAs), specifically poly-3-hydroxy-6-acetylthiohexanoate-co-4-acetylthiobutanoate (PHACOS). chemicalbook.com In this context, the target biological molecules are enzymes known as PHA synthases.
Computational models can simulate the binding of 6-ATH to the active site of PHA synthases. Docking algorithms, such as AutoDock Vina, calculate a scoring function to estimate the binding free energy (ΔG), which indicates the strength of the interaction. A lower binding energy suggests a more favorable interaction. Studies on related systems use these techniques to screen libraries of molecules for their potential to modulate the activity of a biological receptor. globalresearchonline.net For instance, molecular docking has been successfully used to identify potential inhibitors for enzymes like acetylcholinesterase and to study the interaction of phytoalexins with pathogenic proteins in plants, yielding binding energy data in Kcal/mol. pomics.com While specific binding energy values for 6-ATH with PHA synthase are not widely published, the methodology allows for the comparison of its binding affinity against other natural or synthetic substrates.
In other applications, this compound is used as a linker to conjugate proteins like ovalbumin or bovine serum albumin to other molecules for use in immunoassays. researchgate.netacs.orgmdpi.commdpi.com Molecular docking could be used to study the interaction between the 6-ATH linker and the protein surface, helping to optimize conjugation strategies.
Beyond simple docking, molecular dynamics (MD) simulations can model the dynamic behavior of the enzyme-substrate complex over time. These simulations provide insights into the conformational changes that occur upon binding and during the catalytic process. For 6-ATH, this involves simulating its interaction with PHA synthase.
The key reaction is the enzyme-catalyzed polymerization, where the thioester bond of 6-ATH is involved. Kinetic studies of PHA synthases have revealed a lag phase in the polymerization reaction, which is dependent on enzyme concentration. unesp.br Simulations can help elucidate the structural basis for this kinetic behavior by modeling the initial priming of the enzyme and the subsequent elongation of the polymer chain. unesp.br Computational models can be used to compare the energetics of key reaction steps, such as the hydrolysis of the thioester versus the polymerization reaction, providing a deeper understanding of the enzyme's mechanism.
| Computational Method | Application to this compound | Predicted Outcome | Relevant Biological Process |
|---|---|---|---|
| Molecular Docking (e.g., AutoDock) | Docking of 6-ATH into PHA synthase active site. | Binding affinity (scoring function), preferred binding pose. | Substrate recognition for PHACOS biosynthesis. chemicalbook.com |
| Molecular Dynamics (MD) Simulation | Simulation of the 6-ATH-PHA synthase complex. | Conformational changes, stability of the complex, solvent effects. | Understanding the dynamics of enzyme catalysis. unesp.br |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling the enzymatic reaction mechanism. | Transition state structures, reaction energy profiles, activation energies. | Elucidation of the polymerization mechanism. |
Prediction of Binding Affinities with Target Biological Molecules
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide detailed information about the electronic properties of molecules. These methods are used to understand reactivity, predict spectroscopic properties, and calculate the energetics of chemical reactions.
DFT calculations can be used to determine the optimized geometry, electronic structure, and reactivity descriptors of this compound. By solving the Kohn-Sham equations, one can obtain the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.
The reactivity of 6-ATH is dominated by its two functional groups: the carboxylic acid and the thioester. The thioester group is particularly important for its role in polymerization and conjugation reactions. DFT calculations can map the electrostatic potential surface, identifying the nucleophilic and electrophilic sites on the molecule. This analysis helps predict how 6-ATH will interact with other reactants, such as the active site residues of an enzyme or a metal surface. While specific DFT studies focusing solely on 6-ATH are not abundant, the methodology is well-established for analyzing similar organic molecules. rsc.orgnih.gov For instance, DFT calculations using the B3LYP functional with a 6-311G(d,p) basis set are commonly used to obtain optimized geometries that correlate well with experimental data from crystallographic studies. nih.gov
A critical application of quantum chemistry is the calculation of reaction pathways and their associated activation energies (Ea). The activation energy is the minimum energy required for a chemical reaction to occur and is a key parameter in determining reaction rates.
For this compound, a key transformation is its incorporation into a polymer chain by PHA synthase. This involves the cleavage of the thioester bond. DFT can be used to model the transition state of this enzymatic reaction and calculate its activation energy. This allows for a theoretical comparison between competing reaction pathways, such as polymerization versus simple hydrolysis of the thioester. Machine learning models, often trained on DFT data, are also emerging as powerful tools for the rapid prediction of activation energies for reactions on surfaces or in complex networks. chemrxiv.orgchemrxiv.org
| Parameter | Significance | Typical Computational Method |
|---|---|---|
| HOMO-LUMO Gap | Indicates chemical reactivity and electronic excitability. | DFT, Time-Dependent DFT (TD-DFT). nih.gov |
| Electrostatic Potential | Identifies nucleophilic and electrophilic sites for reactions. | DFT. |
| Activation Energy (Ea) | Determines the rate of chemical transformations (e.g., polymerization). | DFT (Transition State Search). chemrxiv.org |
| Vibrational Frequencies | Predicts infrared (IR) spectra for structural confirmation. | DFT. nih.gov |
Analysis of Electronic Structure and Reactivity Profiles
Theoretical Studies on Supramolecular Assemblies and Material Interfaces
Theoretical studies are instrumental in understanding how individual molecules of this compound self-assemble or interact with material surfaces to form larger, functional structures.
This compound has been used as a ligand to create novel single-molecule magnets (SMMs). rsc.orgrsc.org In one example, it is incorporated into a hexanuclear manganese(III) complex, [Mn₆(μ₃-O)₂(H₂N-sao)₆(6-atha)₂(EtOH)₆]·6EtOH. rsc.orgrsc.org The thioester functionality and the long alkyl chain of the 6-acetylthiohexanoate (6-atha) ligand play a crucial role in the crystal packing and magnetic properties of the resulting SMM. Theoretical studies, including DFT, can be used to model the magnetic exchange interactions (J coupling constants) between the metal centers, which are mediated by the bridging ligands. rsc.org For the Mn₆ complex containing 6-atha, the exchange coupling constants were determined to be J₁ = +0.86 cm⁻¹ and J₂ = -1.14 cm⁻¹, with g = 1.99. rsc.org
Furthermore, the terminal thioester group makes these SMMs suitable for grafting onto gold surfaces for applications in molecular spintronics. rsc.org Theoretical modeling of the molecule-surface interface is critical for predicting the stability, orientation, and electronic communication between the SMM and the metal electrode. amazonaws.comresearchgate.net These studies help in designing materials where the magnetic properties of a single molecule can be addressed electronically. The thioester can be hydrolyzed to a thiol, which forms a strong covalent bond with gold surfaces, a common strategy for creating self-assembled monolayers. Theoretical studies can model the adsorption energy and geometry of these molecules on the surface, providing insight into the formation and properties of the resulting monolayer.
Modeling Self-Assembled Monolayers (SAMs) on Metal Surfaces
Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a substrate. sigmaaldrich.cn The study of this compound in this context is often linked to its potential to form such layers on metallic surfaces. The terminal thioester or the corresponding thiol (6-mercaptohexanoic acid, MHA) group can act as an anchor to the metal, while the hexanoic acid chain provides the structure of the monolayer. amazonaws.comscientificlabs.co.uk
Computational studies, often employing methods like Density Functional Theory (DFT), are used to model the formation and structure of these SAMs. amazonaws.com These models help predict the orientation, packing density, and stability of the molecules on the surface. For instance, research on similar alkanethiols on gold surfaces has shown that they typically form a well-defined (√3 × √3)R30° structure, with the alkyl chains tilted at approximately 30 degrees from the surface normal. sigmaaldrich.cn While specific modeling data for this compound is not extensively detailed in the provided results, the principles derived from studies of related molecules like 6-mercaptohexanoic acid (MHA) and other alkanethiols are applicable. sigmaaldrich.cnscientificlabs.co.uk The acetyl group in this compound would first need to be hydrolyzed to expose the thiol group for strong covalent bonding to metal surfaces like gold.
Table 1: Key Parameters in Modeling Alkanethiol SAMs on Metal Surfaces
| Parameter | Description | Typical Computational Method | Relevance to this compound |
|---|---|---|---|
| Adsorption Energy | The energy released when the molecule binds to the metal surface. | Density Functional Theory (DFT) | Indicates the stability of the SAM. The thioester would need to be converted to a thiol for strong chemisorption. |
| Molecular Tilt Angle | The angle of the alkyl chain with respect to the surface normal. | Molecular Dynamics (MD), DFT | Affects the thickness and packing density of the monolayer. sigmaaldrich.cn |
| Surface Coverage | The density of molecules packed on the surface. | DFT, Monte Carlo Simulations | Determines the quality and protective capability of the SAM. |
| Binding Configuration | The specific way the headgroup (thiol) binds to the metal atoms. | DFT | Influences the electronic properties of the interface. |
| Intermolecular Forces | Van der Waals and hydrogen bonding between adjacent molecules. | MD, DFT | Crucial for the long-range order and stability of the SAM. sigmaaldrich.cn |
Evaluation of Property Changes upon Grafting
Grafting this compound onto surfaces or into polymer matrices can significantly alter the material's properties. Computational studies are instrumental in predicting and understanding these changes before experimental synthesis.
When grafted onto a surface, the formation of a SAM can modify surface energy, wettability, and corrosion resistance. mdpi.com For example, a monolayer terminated with carboxylic acid groups, as would be the case with this compound, would render the surface more hydrophilic. Further functionalization of this carboxylic acid group can then be used to introduce more complex functionalities. scientificlabs.co.uk
In the context of polymers, this compound can be used as a precursor to create functionalized polyhydroxyalkanoates (PHAs). srce.hrwestminster.ac.uk For instance, it has been used in co-feeding experiments with Pseudomonas putida to produce thioester-containing PHAs. hymedpoly.eucsic.es Computational materials science and molecular modeling can be employed to predict how the incorporation of such functional monomers affects the bulk properties of the polymer. hymedpoly.eu These models can simulate changes in mechanical properties (like stiffness and ductility), thermal stability, and crystallinity. srce.hrwestminster.ac.uk The introduction of functional groups can also be modeled to assess their impact on biocompatibility and antibacterial properties. westminster.ac.uknih.gov
Table 2: Predicted Property Changes upon Grafting of this compound
| Property Modified | System | Predicted/Observed Change | Computational Approach | Reference |
|---|---|---|---|---|
| Surface Wettability | SAM on a metal oxide surface | Increased hydrophilicity due to terminal carboxylic acid groups. | Molecular Dynamics (MD) simulations to calculate contact angles. | mdpi.com |
| Mechanical Properties | Polyhydroxyalkanoate (PHA) polymer | Potential for improved mechanical properties and increased pore content. | Molecular modeling to predict stress-strain behavior and modulus. | westminster.ac.uk |
| Thermal Properties | PHA polymer | Functionalization can lead to improved thermal stability. | MD simulations to study glass transition and melting temperatures. | srce.hr |
| Antibacterial Activity | PHA polymer | Production of sulfur-containing PHAs shows activity against strains like Staphylococcus aureus. | Docking studies or modeling of membrane interaction. | hymedpoly.eu |
| Electrical Conductivity | Molecular Spintronics Devices | Functionalization of magnetic electrodes with thiol-terminated molecules can enhance electrical conductivity. | DFT calculations of electronic transport. | amazonaws.com |
Conclusion and Future Research Directions
Synthesis of Current Academic Research Findings
6-Acetylthiohexanoic acid is a sulfur-containing carboxylic acid that has garnered attention in various scientific fields due to its unique thioester functionality. Current academic research has primarily focused on its role as a precursor in the synthesis of novel functionalized materials, particularly biodegradable polymers and magnetic complexes.
A significant area of research involves the use of this compound in the biosynthesis of functionalized polyhydroxyalkanoates (PHAs), specifically a class of thioester-containing PHAs referred to as PHACOS. westminster.ac.uk These biopolyesters are produced by bacteria, such as Pseudomonas putida, through fermentation processes where this compound is supplied as a precursor. rsc.org The resulting PHACOS polymers incorporate 6-acetylthio-3-hydroxyhexanoic acid and its shorter derivative, 4-acetylthio-3-hydroxybutanoic acid, into their structure. rsc.org Research has demonstrated that these thioester side chains impart valuable properties to the polymer, most notably antibacterial activity against pathogens like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Studies have shown that PHACOS can significantly reduce biofilm formation, making it a promising material for biomedical applications. nih.gov Furthermore, blends of PHACOS with other PHAs have been explored for 3D printing of antibacterial scaffolds for bone regeneration, demonstrating good biocompatibility with fibroblast cells. nih.gov
Another key application of this compound is in the field of molecular magnetism. Researchers have successfully used it as a ligand to synthesize novel hexametallic manganese(III) single-molecule magnets (SMMs). rsc.orgrsc.org These SMMs are functionalized with thioester groups, a feature that is being explored for the development of molecular spintronic devices. rsc.org The thioester functionality is seen as a potential anchor to connect these magnetic molecules to surfaces, such as gold electrodes. rsc.org
Additionally, the dual functionality of a carboxylic acid and a thioester group makes this compound a useful tool in bioconjugation chemistry. mdpi.com It has been employed in the synthesis of immunogens for the production of monoclonal antibodies. mdpi.com The process typically involves the activation of the carboxylic acid group for coupling to a carrier protein, while the thioester group can be deprotected to a thiol for further reactions.
The synthesis of this compound itself is a well-established process, typically involving the thioesterification of a hexanoic acid derivative.
Below is an interactive data table summarizing the key research findings:
| Research Area | Key Findings | Relevant Compounds |
| Biopolymers | Precursor for the biosynthesis of PHACOS, a biodegradable and antibacterial polymer. rsc.org | This compound, PHACOS, 6-acetylthio-3-hydroxyhexanoic acid, 4-acetylthio-3-hydroxybutanoic acid |
| Molecular Magnetism | Used as a ligand to create functionalized hexametallic manganese(III) single-molecule magnets. rsc.orgrsc.org | This compound, Hexametallic manganese(III) complexes |
| Bioconjugation | Employed in the synthesis of immunogens for antibody production. mdpi.com | This compound, Ovalbumin, Microcystin-LR |
Identification of Emerging Avenues for Further Research on this compound
The existing body of research on this compound opens up several promising avenues for future investigation. A primary area of focus will likely be the optimization and expansion of its current applications.
In the realm of biopolymers, a key future direction is the development of methods to produce homopolymers of thioester-containing monomers. nih.gov This could potentially enhance the antimicrobial activity of PHACOS materials. nih.gov Further research is also needed to improve the yields of PHACOS in bacterial fermentation systems, possibly through metabolic engineering of the producer strains or optimization of co-feeding strategies. esbp2023.com Exploring the biodegradability and long-term biocompatibility of PHACOS in more complex biological environments will be crucial for its translation into clinical applications. The development of PHACOS-based materials for a wider range of biomedical devices beyond bone scaffolds, such as wound dressings and implant coatings, represents another fertile area of research.
For molecular magnetism, the initial success in synthesizing thioester-functionalized SMMs paves the way for in-depth studies into their physical properties and their performance in molecular electronic devices. rsc.orgresearchgate.net Future work should focus on the controlled grafting of these SMMs onto various substrates and the characterization of their magnetic and electronic behavior at the single-molecule level. Investigating the influence of the thioester linkage on the magnetic properties of the core complex is another important research question.
In bioconjugation, the versatility of this compound could be further exploited. Research could explore its use in developing novel drug delivery systems, where the thioester could act as a cleavable linker for controlled drug release. Its application in the development of diagnostic tools and biosensors, leveraging the specific reactivity of the thioester group, is another promising avenue.
Finally, the synthesis of new derivatives of this compound with different chain lengths or additional functional groups could lead to materials with tailored properties for specific applications in materials science and medicine.
Unresolved Questions and Methodological Challenges in the Field
Despite the progress made, several unresolved questions and methodological challenges remain in the study and application of this compound and its derivatives.
A major unresolved question is the precise mechanism of the antimicrobial action of PHACOS. nih.gov While it is attributed to the thioester groups, the exact molecular interactions that lead to bacterial cell death and biofilm inhibition are not yet fully understood. nih.govnih.gov Elucidating this mechanism is critical for the rational design of more potent antimicrobial polymers.
In terms of production, a significant challenge lies in controlling the monomeric composition of PHACOS during bacterial fermentation. rsc.org The ratio of 6-acetylthio-3-hydroxyhexanoic acid to 4-acetylthio-3-hydroxybutanoic acid can vary, which in turn affects the physical and mechanical properties of the resulting polymer. rsc.org Developing more robust and reproducible fermentation strategies to achieve a desired polymer composition is an ongoing challenge. Furthermore, the partial deprotection of the thioester group during synthesis and processing has been observed, which can impact the final properties of the material.
Methodologically, there is a need for the standardization of characterization techniques for PHACOS and other materials derived from this compound. This includes consistent methods for determining molecular weight, monomer composition, and assessing antimicrobial efficacy to ensure comparability of data across different studies. For instance, variations in polymer molecular weights reported in different studies can arise from differences in purification protocols.
In the context of single-molecule magnets, a key challenge is the development of reliable methods for fabricating and characterizing molecular-scale electronic devices incorporating these functionalized SMMs. researchgate.net Interfacing individual molecules with electrodes and measuring their electronic and magnetic properties remains a technically demanding task.
Addressing these unresolved questions and overcoming the methodological challenges will be crucial for advancing the field and realizing the full potential of this compound in its various applications.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing 6-acetylthiohexanoic acid, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves thioesterification of hexanoic acid derivatives with acetylthiol groups. Key variables include temperature (optimized between 40–60°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., DMAP for nucleophilic activation). Yield improvements (>75%) are achievable via inert atmosphere protocols to minimize oxidation .
Q. How is this compound characterized to confirm structural integrity?
- Methodological Answer : Standard techniques include:
- NMR spectroscopy : Thioester proton signals (δ 2.3–2.5 ppm) and carbonyl carbon peaks (δ 170–175 ppm) confirm functional groups.
- Mass spectrometry : Molecular ion [M+H]+ at m/z 191.2 validates molecular weight.
- HPLC : Purity assessment (>95%) using C18 columns with UV detection at 254 nm .
Q. What are the primary applications of this compound in metabolic engineering?
- Methodological Answer : It serves as a co-substrate in Pseudomonas putida for producing PHACOS, a polyhydroxyalkanoate (PHA) derivative. The thioester moiety enables controllable polymer functionalization, enhancing antimicrobial activity against pathogens like methicillin-resistant Staphylococcus aureus (MRSA) .
Advanced Research Questions
Q. How can researchers optimize this compound’s incorporation into PHACOS to enhance antimicrobial efficacy?
- Methodological Answer : Co-feeding strategies with varying ratios of this compound and carbon sources (e.g., glucose) modulate thioester content. Higher thioester concentrations (15–20 mol%) correlate with increased bactericidal activity. Quantify biofilm inhibition via crystal violet assays and MIC/MBC testing .
Q. What experimental approaches resolve contradictions in reported toxicity thresholds of this compound in microbial systems?
- Methodological Answer : Discrepancies arise from strain-specific metabolic tolerance. Design dose-response assays across P. putida strains (e.g., KT2440 vs. DOT-T1E) under controlled bioreactor conditions (pH 7.0, 30°C). Use RNA-seq to identify stress-response genes (e.g., soxS, marA) upregulated at inhibitory concentrations .
Q. How do computational models predict the reactivity of this compound in enzyme-catalyzed reactions?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) simulates binding affinities with PHA synthases. Compare predicted activation energies (ΔG‡) for thioester hydrolysis vs. polymerization. Validate with kinetic assays (e.g., stopped-flow spectroscopy) to measure enzyme turnover rates .
Data Contradiction and Reproducibility
Q. Why do polymer molecular weights (Mw) vary significantly across studies using this compound?
- Methodological Answer : Variability stems from differences in:
- Monomer feeding regimes : Continuous vs. batch feeding alters chain elongation kinetics.
- Purification protocols : Size-exclusion chromatography (SEC) vs. precipitation affects Mw measurements.
Standardize protocols using SEC-MALS (multi-angle light scattering) for accurate Mw determination .
Experimental Design Guidelines
Q. What controls are essential when assessing this compound’s impact on biofilm formation?
- Methodological Answer : Include:
- Negative controls : Polymers synthesized without thioester groups.
- Positive controls : Commercial antimicrobial agents (e.g., tetracycline).
- Abiotic controls : Assess surface adhesion without bacterial inoculation.
Use confocal microscopy with LIVE/DEAD staining to quantify biofilm viability .
Literature Review and Citation Practices
Q. How should researchers prioritize primary vs. secondary sources when reviewing this compound applications?
- Methodological Answer : Prioritize peer-reviewed journals (e.g., Applied and Environmental Microbiology) for primary data on PHACOS synthesis. Use review articles (e.g., Reviews in Analytical Chemistry) for methodological frameworks. Avoid non-academic sources (e.g., .com domains) lacking experimental validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
